N1-(2-(2-chlorophenyl)-2-(dimethylamino)ethyl)-N2-cyclopentyloxalamide
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Overview
Description
N1-(2-(2-chlorophenyl)-2-(dimethylamino)ethyl)-N2-cyclopentyloxalamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a chlorophenyl group, a dimethylamino group, and a cyclopentyloxalamide moiety. Its multifaceted nature makes it a subject of study in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-(2-chlorophenyl)-2-(dimethylamino)ethyl)-N2-cyclopentyloxalamide typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Intermediate: The initial step involves the reaction of 2-chlorobenzyl chloride with dimethylamine to form 2-(2-chlorophenyl)-2-(dimethylamino)ethyl chloride.
Cyclopentyloxalamide Formation: The intermediate is then reacted with cyclopentanone in the presence of a base, such as sodium hydride, to form the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N1-(2-(2-chlorophenyl)-2-(dimethylamino)ethyl)-N2-cyclopentyloxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products
Oxidation: Oxidized derivatives of the chlorophenyl group.
Reduction: Reduced forms of the dimethylamino group.
Substitution: Substituted derivatives at the chlorophenyl group.
Scientific Research Applications
N1-(2-(2-chlorophenyl)-2-(dimethylamino)ethyl)-N2-cyclopentyloxalamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other complex compounds.
Mechanism of Action
The mechanism of action of N1-(2-(2-chlorophenyl)-2-(dimethylamino)ethyl)-N2-cyclopentyloxalamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N1-(2-(2-chlorophenyl)-2-(dimethylamino)ethyl)-N2-cyclohexylamide
- N1-(2-(2-chlorophenyl)-2-(dimethylamino)ethyl)-N2-cyclopropylamide
Uniqueness
N1-(2-(2-chlorophenyl)-2-(dimethylamino)ethyl)-N2-cyclopentyloxalamide is unique due to its specific structural features, such as the cyclopentyloxalamide moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-[2-(2-chlorophenyl)-2-(dimethylamino)ethyl]-N'-cyclopentyloxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24ClN3O2/c1-21(2)15(13-9-5-6-10-14(13)18)11-19-16(22)17(23)20-12-7-3-4-8-12/h5-6,9-10,12,15H,3-4,7-8,11H2,1-2H3,(H,19,22)(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHZBADKLCIEHDZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNC(=O)C(=O)NC1CCCC1)C2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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